Tert-butyl 4-(bromomethyl)benzoate

Orthogonal Protection Hydrolytic Stability Medicinal Chemistry

Methyl/ethyl ester analogs suffer premature saponification during benzylic elaboration, derailing multi-step syntheses. tert-Butyl 4-(bromomethyl)benzoate eliminates this risk through orthogonal reactivity: • tert-Butyl ester remains intact under nucleophilic/basic conditions, enabling selective benzylic SN2 functionalization. • Bromomethyl group enables 67% direct Williamson ether yield vs. two-step chloro analog alternative. • 62% validated yield in sequential amide alkylation-TFA deprotection. Supplied with CoA; ships ambient.

Molecular Formula C12H15BrO2
Molecular Weight 271.15 g/mol
CAS No. 108052-76-2
Cat. No. B034514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(bromomethyl)benzoate
CAS108052-76-2
Synonyms4-Bromomethyl-benzoic acid tert-butyl ester
Molecular FormulaC12H15BrO2
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)CBr
InChIInChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3
InChIKeyGSIBTIUXYYFCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 4-(Bromomethyl)benzoate: Bifunctional Building Block


Tert-butyl 4-(bromomethyl)benzoate (CAS 108052-76-2) is a bifunctional aromatic building block characterized by a reactive benzylic bromomethyl group and a tert-butyl ester-protected carboxylic acid [1]. This structure enables sequential orthogonal reactivity, making it a high-value intermediate in multi-step organic synthesis. The compound is a key precursor in the established industrial synthesis of the acaricide fenpyroximate and is widely utilized in medicinal chemistry for constructing complex molecular architectures .

Tert-Butyl 4-(Bromomethyl)benzoate: Analog Substitution Failure


Generic substitution of tert-butyl 4-(bromomethyl)benzoate with close analogs—such as methyl/ethyl esters or the chloro- analog—is not scientifically viable due to quantifiable differences in electrophilicity, hydrolytic stability, and steric protection. The tert-butyl ester provides orthogonal stability under nucleophilic and basic conditions where methyl or ethyl esters would undergo premature saponification [1]. Conversely, the bromomethyl group exhibits superior leaving-group propensity compared to the chloromethyl analog, directly impacting reaction kinetics and yield in nucleophilic substitution steps . Selection without accounting for these quantitative differences risks synthetic failure, lower yield, or the generation of intractable byproducts [2].

Tert-Butyl 4-(Bromomethyl)benzoate: Comparative Evidence


Orthogonal Stability: Tert-Butyl vs. Methyl Ester

The tert-butyl ester of tert-butyl 4-(bromomethyl)benzoate demonstrates significantly higher resistance to basic hydrolysis compared to methyl or ethyl ester analogs, a critical feature for orthogonal protecting group strategies in multi-step synthesis [1]. In contrast, methyl 4-(bromomethyl)benzoate undergoes rapid saponification under identical basic conditions, limiting its utility in sequences requiring ester stability during nucleophilic substitutions at the benzylic position [2]. This difference is class-level inferred based on the established stability of tert-butyl esters toward nucleophiles and bases relative to methyl/ethyl esters.

Orthogonal Protection Hydrolytic Stability Medicinal Chemistry

Bromomethyl vs. Chloromethyl Leaving Group Propensity

The benzylic bromine in tert-butyl 4-(bromomethyl)benzoate exhibits significantly higher leaving-group propensity than the corresponding chlorine in tert-butyl 4-(chloromethyl)benzoate, a class-level inference based on bond dissociation energies and nucleophilic substitution kinetics . This difference is quantified in the context of fenpyroximate synthesis: the patented process utilizing the bromomethyl derivative achieves a 67% yield in the Williamson ether synthesis step, whereas analogous methods using the chloromethyl derivative require a more complex, less efficient two-step sequence due to its lower reactivity [1][2].

Nucleophilic Substitution SN2 Reactivity Agrochemical Synthesis

Solubility Profile for Reaction Optimization

Tert-butyl 4-(bromomethyl)benzoate exhibits a defined solubility profile in common organic solvents, a critical parameter for reaction optimization . Quantitative data indicate solubility of 30 mg/mL in DMF, DMSO, and Ethanol, but only 0.25 mg/mL in Ethanol:PBS (pH 7.2) (1:3) . This data enables precise solvent selection for specific reaction types (e.g., SN2 in DMF) and informs purification strategies. Comparative solubility data for the methyl or chloro analogs is not available in the same detail, but this quantitative characterization provides a direct, actionable basis for experimental design.

Solubility Reaction Solvent Process Chemistry

Amide Alkylation Performance

The compound's utility as a building block is validated by its performance in a multi-step amide modification sequence, where it serves as a reliable alkylating agent [1]. In a published protocol, alkylation of a sodium hydride-generated anion with tert-butyl 4-(bromomethyl)benzoate proceeded in 62% yield (Scheme 4, step xxvi) [2]. This yield, while moderate, is consistent with similar benzylic bromides and demonstrates the compound's practical value in constructing complex amide-containing scaffolds. No direct head-to-head yield comparison with a different 4-(bromomethyl)benzoate ester is available, but the reported yield provides a benchmark for synthetic planning.

Medicinal Chemistry Amide Coupling Building Block

Tert-Butyl 4-(Bromomethyl)benzoate: Application Scenarios


Fenpyroximate Synthesis: Direct Alkylation

In the commercial manufacturing of fenpyroximate, tert-butyl 4-(bromomethyl)benzoate is the preferred intermediate due to its ability to undergo a direct, single-step Williamson ether synthesis with the pyrazole oxime core in 67% yield . The alternative chloro analog lacks sufficient electrophilicity for this direct coupling, necessitating a less efficient two-step process. This 67% yield advantage directly reduces production cost and waste, making the bromo derivative the established industrial choice [1].

Orthogonal Protection in Drug Synthesis

For the synthesis of drug candidates requiring sequential functionalization, the tert-butyl ester provides orthogonal stability during nucleophilic substitutions at the benzylic position . This allows chemists to first elaborate the bromomethyl handle via SN2 reactions (e.g., with amines or thiols) while the ester remains intact. Subsequent deprotection with TFA then reveals the free carboxylic acid for final coupling or bioconjugation. This strategy, validated by a 62% yield in an amide alkylation sequence, avoids premature ester hydrolysis that would occur with methyl or ethyl ester analogs [1].

Solubility-Based Reaction Optimization

The precise solubility profile of tert-butyl 4-(bromomethyl)benzoate—30 mg/mL in DMF, DMSO, and Ethanol —enables chemists to design homogeneous reaction mixtures for nucleophilic substitutions without trial-and-error. For example, a 0.3 M solution in DMF ensures complete dissolution for efficient alkylation. Conversely, the low solubility in aqueous buffer (0.25 mg/mL in Ethanol:PBS) informs work-up procedures, allowing for clean extraction of the product into organic phases [1].

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